Cas no 5386-23-2 (1-(aminomethyl)naphthalen-2-ol)

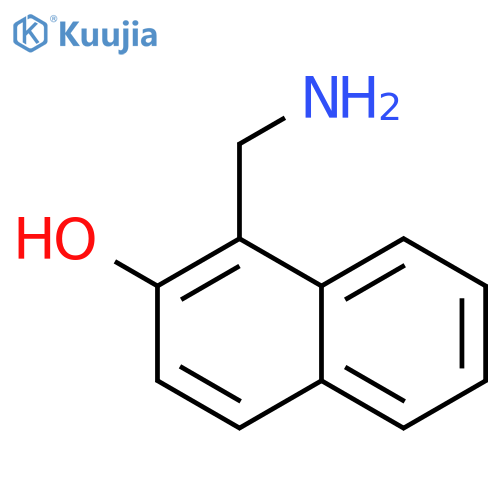

5386-23-2 structure

商品名:1-(aminomethyl)naphthalen-2-ol

1-(aminomethyl)naphthalen-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenol,1-(aminomethyl)-

- 1-(aminomethyl)naphthalen-2-ol

- 2-Hydroxynaphthalen-1-ylmethylamine

- (2-Oxy-naphthyl-(1)-methyl)-amin

- 1-aminomethyl-2-naphthol

- 1-AMINOMETHYL-NAPHTHALEN-2-OL

- 1-aminomethyl-naphthalene-2-ol

- 1-aminomethyl-N-naphthalene-2-ol

- cid_241200

- 1-(AMINOMETHYL)-2-NAPHTHOL

- BDBM96726

- MFCD07786743

- NSC-48422

- 5386-23-2

- 1-Aminomethyl-naphthalen-2-ol, AldrichCPR

- DTXSID90286957

- NSC48422

- SR-01000768596

- SR-01000768596-2

- AB42933

- CHEMBL406341

- MLS000736640

- SMR000528229

- CS-0354071

- EN300-145738

- 1-(aminomethyl)-2-naphthalenol

- SCHEMBL2452503

- AKOS000143665

-

- MDL: MFCD07786743

- インチ: InChI=1S/C11H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H,7,12H2

- InChIKey: KAGRCSIJBVBXLY-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2CN)O

計算された属性

- せいみつぶんしりょう: 173.08400

- どういたいしつりょう: 173.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 361.3°Cat760mmHg

- フラッシュポイント: 172.3°C

- 屈折率: 1.692

- PSA: 46.25000

- LogP: 2.70440

1-(aminomethyl)naphthalen-2-ol セキュリティ情報

1-(aminomethyl)naphthalen-2-ol 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-(aminomethyl)naphthalen-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145738-0.1g |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 0.1g |

$540.0 | 2023-06-08 | ||

| Enamine | EN300-145738-0.05g |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 0.05g |

$515.0 | 2023-06-08 | ||

| Enamine | EN300-145738-0.5g |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 0.5g |

$589.0 | 2023-06-08 | ||

| Alichem | A219000247-1g |

1-(Aminomethyl)-2-hydroxynaphthalene |

5386-23-2 | 98% | 1g |

$1651.30 | 2023-09-01 | |

| Enamine | EN300-145738-100mg |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 100mg |

$540.0 | 2023-09-29 | ||

| Enamine | EN300-145738-50mg |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 50mg |

$515.0 | 2023-09-29 | ||

| Enamine | EN300-145738-500mg |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 500mg |

$589.0 | 2023-09-29 | ||

| Enamine | EN300-145738-10000mg |

1-(aminomethyl)naphthalen-2-ol |

5386-23-2 | 10000mg |

$2638.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424741-100mg |

1-(Aminomethyl)naphthalen-2-ol |

5386-23-2 | 98% | 100mg |

¥9720.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424741-2.5g |

1-(Aminomethyl)naphthalen-2-ol |

5386-23-2 | 98% | 2.5g |

¥21636.00 | 2024-05-09 |

1-(aminomethyl)naphthalen-2-ol 関連文献

-

Maria José Climent,Avelino Corma,Sara Iborra RSC Adv. 2012 2 16

-

2. 541. 3 : 4-Dihydro-2-ketonaphtho(1′ : 2′–5 : 6)-1 : 3-oxazineR. D. Haworth,R. MacGillivray,D. H. Peacock J. Chem. Soc. 1952 2857

-

Radhika Gupta,Manavi Yadav,Rashmi Gaur,Gunjan Arora,Priya Yadav,Rakesh Kumar Sharma Mater. Horiz. 2020 7 3097

-

4. 309. The action of formaldehyde on proteinsRobert D. Haworth,Roy MacGillivray,David H. Peacock J. Chem. Soc. 1950 1493

-

5. 569. The action of formaldehyde on proteins. Part II. Some reactions of N-hydroxymethylamidesR. D. Haworth,D. H. Peacock,W. R. Smith,R. MacGillivray J. Chem. Soc. 1952 2972

5386-23-2 (1-(aminomethyl)naphthalen-2-ol) 関連製品

- 932-30-9(2-(Aminomethyl)phenol)

- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)

- 40680-69-1(2-(Aminomethyl)-6-methylphenol)

- 1181563-65-4(3-(Aminomethyl)-2-naphthol)

- 63452-56-2(4-(Aminomethyl)benzene-1,3-diol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量